1,3,3-三氟丙-1-烯

描述

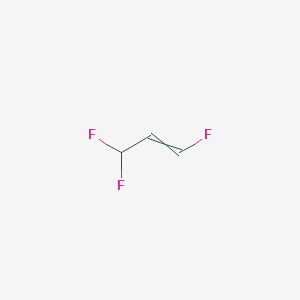

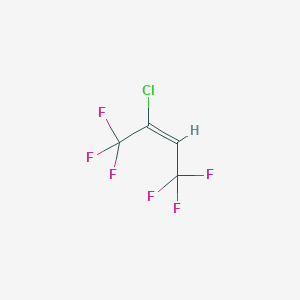

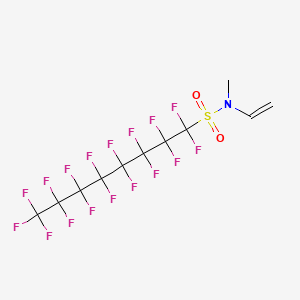

1,3,3-Trifluoroprop-1-ene is a chemical compound with the molecular formula C3H3F3 . It is also known by its IUPAC name 1,3,3-Trifluoro-1-propene . The average mass of this compound is 96.051 Da .

Synthesis Analysis

The synthesis of 1,3,3-Trifluoroprop-1-ene involves a process called telomerization . This process involves the thermal and peroxide-induced bulk telomerization of 1,3,3-Trifluoroprop-1-ene with heptafluoro-2-iodopropane or tridecafluoro-6-iodohexane . The telomers then react with allyl acetate yielding RF-(C3H3F3)nCH2CH(I)CH2OCOCH3 (n=1, 2) in 50-80% yields . The final step consists of a deiododeacetatization of these iodo-acetates into RF-(C3H3F3)n CH2- CH=CH2(C,n) giving 50-80 % yields .Molecular Structure Analysis

The molecular structure of 1,3,3-Trifluoroprop-1-ene consists of three carbon atoms, three hydrogen atoms, and three fluorine atoms . The average mass of this compound is 96.051 Da .Chemical Reactions Analysis

1,3,3-Trifluoroprop-1-ene shows a high degree of diastereoselectivity in Michael addition reactions with enolates . This allows for the creation of optically active trifluoromethylated organic molecules .Physical And Chemical Properties Analysis

1,3,3-Trifluoroprop-1-ene has a boiling point of 4.1±8.0 °C at 760 mmHg and a vapour pressure of 1572.9±0.0 mmHg at 25°C . Its enthalpy of vaporization is 24.3±3.0 kJ/mol and it has a flash point of -55.3±6.4 °C .科学研究应用

1. 新氟化试剂的合成

1,3,3-三氟丙-1-烯 (TFPE) 作为一种新的氟基序,在药物化学中发挥着重要作用。一种氟化试剂 CF3CH=CHTMS 是由 TFPE 开发的,它可以构建具有 TFPE 基团的分子。该试剂在各种反应中显示出前景,如 Sonogashira 交叉偶联反应,展示了 TFPE 修饰化合物(如具有更大药理活性的吲哚美辛类似物)的药学潜力 (Ikeda, 2019).

2. 钯催化的合成

TFPE 取代呋喃是通过钯催化的环化异构化过程合成的。该方法利用了 1,1,1-三氟-2-[(叔丁基二甲基甲硅烷基)氧基甲基]-3-炔基丁-2-烯-1-醇,揭示了 TFPE 在复杂有机合成中的潜力 (Zhang, Zhao, & Lu, 2007).

3. 替代制冷剂的性质

TFPE 显示出作为具有低全球变暖潜能的替代制冷剂的潜力。对其饱和蒸汽压和气态 PvT 特性的研究为其在制冷技术中的应用提供了有价值的数据 (Yin, Ke, Zhao, & Ma, 2020).

4. Hiyama 交叉偶联反应

由 TFPE 合成的 (E)-三甲基-(3,3,3-三氟丙-1-烯基)硅烷已被用于 Hiyama 交叉偶联反应中,以生成 β-三氟甲基苯乙烯衍生物。该应用突出了 TFPE 在生产氟代有机化合物中的多功能性 (Omote 等人,2012).

5. 硼化和 Suzuki-Miyaura 偶联

TFPE 衍生物已用于硼化和随后的 Suzuki-Miyaura 偶联,展示了 TFPE 在合成 α-(三氟甲基)苯乙烯中的用途,这在各种化学合成中很有价值 (Fujita 等人,2018).

6. 1-三氟甲基乙烯基锂的生成

TFPE 在 1-三氟甲基乙烯基锂的生成中至关重要,该物质用于合成含 CF3 的烯丙醇、胺和乙烯基酮。这证明了 TFPE 在创建多种氟代有机分子中的作用 (Nadano 等人,2010).

7. 多氟三氟甲磺酸盐的合成

TFPE 用于合成多氟三氟甲磺酸盐(三氟甲磺酸酯),扩展了其在生产全氟烯丙基和全氟苄基三氟甲磺酸酯方面的用途,这在各种化学合成中很重要 (Petrov, 1995).

8. 端粒化和功能化

已经探索了 TFPE 的端粒化及其端粒的功能化。该过程导致各种氟化化合物的合成,证明了 TFPE 在专门的化学反应中的适应性 (Kostov, Améduri, & Brandstadter, 2008).

9. 三氟甲基苯乙烯衍生物的合成

TFPE 用于合成三氟甲基苯乙烯衍生物,这在氟化学领域很有价值,并且在制造新型材料和药物方面具有潜在应用 (Kasai 等人,2012).

10. 与偏二氟乙烯共聚

TFPE 已与偏二氟乙烯共聚,说明了其在聚合物科学中的作用,特别是在合成具有独特性质的氟化聚合物方面 (Guiot, Améduri, & Boutevin, 2002).

作用机制

安全和危害

1,3,3-Trifluoroprop-1-ene is considered hazardous according to the OSHA Hazard Communication Standard . It may displace oxygen and cause rapid suffocation. It is extremely flammable and contains gas under pressure; it may explode if heated . It may cause skin irritation, serious eye irritation, respiratory irritation, and drowsiness or dizziness .

未来方向

The future directions of 1,3,3-Trifluoroprop-1-ene research could involve further exploration of its potential as a fire extinguishing agent . Additionally, the development of a new Helmholtz energy equation of state for 1,3,3-Trifluoroprop-1-ene, which is expressed with temperature and density as the independent variables, could form the basis of future research .

属性

IUPAC Name |

1,3,3-trifluoroprop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F3/c4-2-1-3(5)6/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFTOUVYEKNGDCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CF)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10388482 | |

| Record name | 1,3,3-Trifluoroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,3-Trifluoroprop-1-ene | |

CAS RN |

91419-93-1 | |

| Record name | 1,3,3-Trifluoroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![benzyl N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate](/img/structure/B3067233.png)

![4-(Benzo[b]thiophene-3-sulfonyl)-piperazine hydrochloride](/img/structure/B3067252.png)

![4-Amino-2-phenyl-[1,2,4]triazino[3,2-b]quinazoline-3,10-dione](/img/structure/B3067272.png)

![10-formyl-13-methyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl benzoate](/img/structure/B3067285.png)